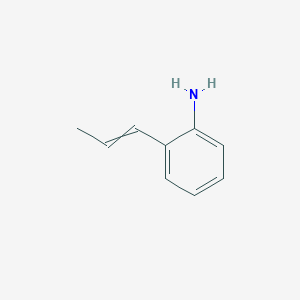

2-(Prop-1-en-1-yl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

52562-18-2 |

|---|---|

Molecular Formula |

C9H11N |

Molecular Weight |

133.19 g/mol |

IUPAC Name |

2-prop-1-enylaniline |

InChI |

InChI=1S/C9H11N/c1-2-5-8-6-3-4-7-9(8)10/h2-7H,10H2,1H3 |

InChI Key |

UMPZTUVEROYNCC-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1=CC=CC=C1N |

Origin of Product |

United States |

Synthesis Methodologies for 2 Prop 1 En 1 Yl Aniline and Its Structural Analogues

Synthesis of Related Ortho-Alkenyl/Alkynyl Aniline (B41778) Derivatives

The synthesis of aniline derivatives with other unsaturated functionalities at the ortho position is also of significant interest. These compounds serve as versatile intermediates for the construction of various heterocyclic systems.

N-propargyl anilines (N-(prop-2-yn-1-yl)anilines) are valuable precursors in organic synthesis. A straightforward method for their preparation is the monoalkylation of anilines with propargyl bromide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). To avoid the formation of the dialkylated product, it is often necessary to use an excess of the aniline starting material and to carefully control the reaction time.

For example, N-propargylaniline can be synthesized by reacting aniline with propargyl bromide in the presence of potassium carbonate in DMF. One reported procedure recommends stopping the reaction after 6 hours to obtain a high yield of the desired monoalkylated product. These N-propargyl anilines can then be used in a variety of cyclization reactions to form quinolines and other heterocyclic structures.

| Aniline Derivative | Alkylating Agent | Base | Solvent | Key Considerations |

| Aniline | Propargyl Bromide | K₂CO₃ | DMF | Use of excess aniline and controlled reaction time to favor monoalkylation. |

| Substituted Anilines | Propargyl Bromide | K₂CO₃ | DMF | Applicable to a range of substituted anilines. |

2-(Prop-1-en-2-yl)aniline, also known as o-isopropenylaniline, is another important structural analogue. While this compound is commercially available, detailed synthetic procedures are not widely reported in the literature. However, plausible synthetic routes can be proposed based on standard organic transformations.

One potential route is the Wittig reaction, which is a widely used method for the synthesis of alkenes from aldehydes or ketones. In this case, 2-aminobenzaldehyde (B1207257) could be reacted with a methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which can be generated from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium. This would install the isopropenyl group at the ortho position of the aniline.

Alternatively, 2-aminoacetophenone (B1585202) could serve as a starting material. Reaction with a methyl Grignard reagent (CH₃MgBr) would yield the tertiary alcohol, 2-(1-hydroxy-1-methylethyl)aniline. Subsequent acid-catalyzed dehydration of this alcohol would then lead to the formation of 2-(prop-1-en-2-yl)aniline.

A variety of methods have been developed for the synthesis of aniline monomers bearing different unsaturated chains, as these are valuable for the production of functional polymers.

One approach is the 3-aza-Cope rearrangement of N-allylic anilines. This can be achieved by reacting an imine, formed from an aniline and an aldehyde, with a vinyl Grignard reagent. The resulting α-substituted allylic aniline can then undergo a Lewis acid-catalyzed rearrangement to yield a 2-alkenylaniline. organic-chemistry.org

Another powerful technique is the direct cross-metathesis of 2-allylanilines or 2-homoallylic anilines with other alkenes, such as styrenes. This reaction is catalyzed by ruthenium-based catalysts and provides a direct route to more complex 2-alkenylanilines. organic-chemistry.org

The palladium-catalyzed C-N cross-coupling of aryl halides with amines is a versatile method for synthesizing a wide range of aniline derivatives. By starting with a suitably substituted aryl halide that already contains the desired unsaturated chain, various anilines can be prepared. organic-chemistry.org

Furthermore, scandium-catalyzed ortho-selective benzylic C(sp³)–H alkenylation of 2-methyl tertiary anilines with internal alkynes has been reported as a highly atom-efficient method for producing a new family of 2-allylaniline (B3051291) derivatives with high yields and stereoselectivity.

| Method | Description | Key Features |

| 3-Aza-Cope Rearrangement | Lewis acid-catalyzed rearrangement of N-allylic anilines. organic-chemistry.org | Effective for synthesizing 2-cinnamylaniline derivatives. organic-chemistry.org |

| Olefin Cross-Metathesis | Ruthenium-catalyzed reaction of 2-allylic anilines with other alkenes. organic-chemistry.org | Direct, single-step method. organic-chemistry.org |

| Palladium-Catalyzed C-N Coupling | Reaction of an aryl halide (with an unsaturated chain) with an amine. organic-chemistry.org | Broad scope and high functional group tolerance. organic-chemistry.org |

| Scandium-Catalyzed C-H Alkenylation | ortho-selective alkenylation of 2-methyl tertiary anilines with alkynes. | High atom-efficiency, high yield, and high stereoselectivity. |

Cross-Coupling Strategies for Constructing Unsaturated Aniline Frameworks

The construction of unsaturated aniline frameworks heavily relies on cross-coupling reactions, which facilitate the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a versatile and efficient route to a wide array of substituted anilines.

Recent advancements have focused on developing more sustainable and efficient catalytic systems. For instance, the Suzuki-Miyaura cross-coupling reaction has been adapted for the synthesis of thiophene-substituted anilines, which are valuable precursors for complex heterocyclic systems and conductive polymers. mdpi.com A notable development is the use of micellar chemistry, employing surfactants like Kolliphor EL in aqueous environments. mdpi.com This approach allows for the use of air-sensitive catalysts, such as Pd(dtbpf)Cl2, at room temperature without the need for an inert atmosphere, achieving high yields in short reaction times. mdpi.com

Another innovative strategy involves the use of anilines as masked cross-coupling partners. nih.gov This is achieved through a telescoped, three-reactor flow process that includes diazotization, iododediazotization, and subsequent cross-coupling. nih.gov This method has proven effective for both Suzuki-Miyaura and Sonogashira cross-coupling reactions, demonstrating broad substrate scope. nih.gov

Furthermore, electrochemical methods have emerged as a powerful tool for the dehydrogenative cross-coupling of two different anilines, leading to the synthesis of unsymmetrical biaryls. rsc.org This technique operates under mild, metal-catalyst-free, and oxidant-free conditions, offering excellent selectivity and tolerance to various functional groups. rsc.org The strategic use of cyclohexanones as saturated aryl surrogates in a photochemical dehydrogenative coupling with amines also presents a novel approach to aniline synthesis. This method circumvents the traditional limitations of aromatic substitution patterns.

Table 1: Comparison of Cross-Coupling Strategies for Unsaturated Aniline Synthesis

| Strategy | Key Features | Catalysts/Reagents | Advantages |

|---|---|---|---|

| Micellar Suzuki-Miyaura Coupling mdpi.com | Reaction in aqueous media using surfactants. | Pd(dtbpf)Cl2, Kolliphor EL | Environmentally friendly, high yields, short reaction times, no inert atmosphere required. |

| Telescoped Flow Process nih.gov | Diazotization/iododediazotization followed by cross-coupling in a continuous flow system. | Various, depending on the cross-coupling reaction. | Versatile, allows for rapid modification, wide substrate scope. |

| Electrochemical Dehydrogenative Coupling rsc.org | Anodic coupling of two aryl amines. | None (electrochemical) | Mild conditions, metal-free, oxidant-free, high selectivity. |

Advanced Synthetic Transformations Involving 2-(Prop-1-en-1-yl)aniline Precursors

The strategic functionalization of this compound precursors opens avenues to a diverse range of heterocyclic structures through various cyclization reactions.

Cyclization Reactions for Heterocycle Formation

Dihydroquinazolines are a class of nitrogen-containing heterocyclic compounds with significant pharmacological interest. beilstein-journals.org A straightforward strategy for their synthesis involves the use of 2-aminobenzylamine as a common precursor, which can be selectively functionalized through N-acylation and N-alkylation reactions, thereby avoiding cumbersome protection and deprotection steps. beilstein-journals.org The final ring closure to form the dihydroquinazoline (B8668462) core can be efficiently achieved through microwave-assisted reactions promoted by reagents like ethyl polyphosphate. beilstein-journals.org

One-pot, three-component assembly reactions provide another efficient route to diversely substituted 3,4-dihydroquinazolines. acs.org This domino reaction involves arenediazonium salts, nitriles, and bifunctional aniline derivatives, leading to the formation of three new C–N bonds under mild, metal-free conditions. acs.org The reaction proceeds through the initial formation of an N-arylnitrilium intermediate, followed by sequential nucleophilic addition and cyclization with the bifunctional aniline. acs.org

Furthermore, the synthesis of 1,2-dihydroquinazolines has been accomplished through a novel rearrangement of indazolium salts. researchgate.net Mechanistic studies, including isotope labeling, have revealed that this transformation proceeds via the cleavage of the N-N bond and ring-opening upon deprotonation, followed by an intramolecular N-nucleophilic addition to form the final product. researchgate.net

Table 2: Synthetic Approaches to Dihydroquinazolines

| Method | Precursors | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| Cyclization of 2-Aminobenzylamine Derivatives beilstein-journals.org | 2-Aminobenzylamine | Microwave irradiation, ethyl polyphosphate | 3,4- and 1,4-Dihydroquinazolines |

| One-Pot Three-Component Reaction acs.org | Arenediazonium salts, nitriles, bifunctional anilines | Metal-free, mild conditions | 3,4-Dihydroquinazolines |

| Rearrangement of Indazolium Salts researchgate.net | Indazolium salts | Basic conditions | 1,2-Dihydroquinazolines |

N-propargyl aniline derivatives serve as versatile precursors for the synthesis of both quinoxalines and quinolin-8-amines, which are important scaffolds in medicinal chemistry. rsc.orgresearchgate.netnih.gov The regioselectivity of the cyclization can be controlled by the choice of a Lewis acid catalyst. Intramolecular cyclization of mono-propargylated aromatic ortho-diamines can be catalyzed by main group metal Lewis acids such as stannic chloride or indium(III) chloride under aerobic conditions. rsc.orgresearchgate.netnih.gov

These reactions can also be performed in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of SnCl₂·2H₂O or indium powder. rsc.orgresearchgate.net The specific outcome of the reaction, whether it yields a quinoxaline (B1680401) or a quinolin-8-amine, is dependent on the substituents present on the aniline ring, which influences the regioselectivity of the cyclization. rsc.orgresearchgate.net Quinoxalines are formed through a 6-exo-dig cyclization, while quinolin-8-amines are the result of a 6-endo-dig cyclization. rsc.org

The synthesis of quinoxalines can also be achieved through the condensation of an aromatic diamine with an α-dicarbonyl compound. sapub.org Various catalytic systems, including copper acetate (B1210297) and iron(III) chloride, have been employed to facilitate this transformation with different coupling partners like aromatic alkynes or nitro-olefins. mdpi.com

Table 3: Catalytic Systems for Quinoxaline and Quinolin-8-amine Synthesis

| Precursor | Catalyst | Product | Cyclization Mode |

|---|---|---|---|

| Mono-propargylated aromatic ortho-diamines rsc.orgresearchgate.netnih.gov | Stannic chloride | Quinoxaline | 6-exo-dig |

| Mono-propargylated aromatic ortho-diamines rsc.orgresearchgate.netnih.gov | Indium(III) chloride | Quinolin-8-amine | 6-endo-dig |

| o-Phenylenediamine and aromatic alkynes mdpi.com | Cu(OAc)₂ | Quinoxaline | N/A |

| Phenylenediamine and nitro-olefins mdpi.com | CuBr₂ | Quinoxaline | N/A |

| Aniline derivative and DMF mdpi.com | FeCl₃ | Quinoxaline | N/A |

Pyrroloquinoxalino-Fused Benzoxazepine Synthesis

The construction of complex heterocyclic frameworks such as pyrroloquinoxalino-fused benzoxazepines can be achieved through a one-pot, two-component reaction catalyzed by indium(III) chloride. This methodology is effective for the synthesis of structural analogues of fused systems that could conceptually originate from derivatives of this compound. The synthesis involves the reaction of 1-(2-aminophenyl)pyrroles or -indoles with 2-propargyloxybenzaldehydes. nih.gov

The reaction proceeds by dissolving the o-propargyloxybenzaldehyde in p-xylene, followed by the addition of the pyrrole- or indole-substituted aniline. After a brief period of stirring, InCl₃ is introduced as the catalyst, and the mixture is refluxed at 140°C. nih.gov This process is highly efficient in terms of atom and step economy, leading to the formation of three new carbon-nitrogen or carbon-carbon bonds in a single operation. nih.gov

The proposed mechanism commences with the formation of an imine from the aniline and aldehyde reactants. The indium catalyst activates the imine, which facilitates an intramolecular cyclization through an electrophilic aromatic substitution involving the pyrrole (B145914) or indole (B1671886) ring. This is followed by a subsequent nucleophilic addition and a hydrogen shift to yield the final fused heterocyclic product. nih.gov

The versatility of this method is demonstrated by the range of substrates that can be employed, leading to moderate to good yields of the desired polycyclic compounds.

Table 1: Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxaline Derivatives nih.gov

| Entry | Aniline Derivative (1) | Aldehyde (6) | Product (10) | Yield (%) |

| 1 | 2-(1H-Pyrrol-1-yl)aniline | 2-(Prop-2-yn-1-yloxy)benzaldehyde | 12bH-Benzo mdpi.comscispace.comnih.govnih.govoxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline | 83 |

| 2 | 4-Methyl-2-(1H-pyrrol-1-yl)aniline | 2-(Prop-2-yn-1-yloxy)benzaldehyde | 10-Methyl-12bH-benzo mdpi.comscispace.comnih.govnih.govoxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline | 81 |

| 3 | 4-Methoxy-2-(1H-pyrrol-1-yl)aniline | 2-(Prop-2-yn-1-yloxy)benzaldehyde | 10-Methoxy-12bH-benzo mdpi.comscispace.comnih.govnih.govoxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline | 75 |

| 4 | 2-(1H-Indol-1-yl)aniline | 2-(Prop-2-yn-1-yloxy)benzaldehyde | 18bH-Benzo mdpi.comscispace.comnih.govnih.govoxazepino[4,5-a]indolo[2,1-c]quinoxaline | 78 |

Oxidative Formylation Reactions of Unsaturated Aniline Derivatives

N-formylation is a fundamental transformation in organic synthesis, yielding formamides that are valuable intermediates for a wide range of more complex molecules. nih.gov Various methods have been developed for the N-formylation of anilines, including those with unsaturated substituents. These methods often focus on safety, efficiency, and the use of readily available reagents. nih.gov

One effective approach involves a manganese-catalyzed N-formylation of anilines using oxalic acid dihydrate as a carbon monoxide surrogate. This method avoids the handling of hazardous CO gas. nih.govacs.org The reaction is typically carried out by treating the aniline with MnCl₂·4H₂O, Na₂CO₃·H₂O, and (COOH)₂·2H₂O in a solvent like DMF at elevated temperatures. nih.gov This process has been shown to produce a range of formanilides in moderate to excellent yields. acs.org

Another versatile method for N-formylation utilizes formic acid as the formylating agent under solvent-free conditions, catalyzed by silica (B1680970) sulfuric acid. scispace.com A mixture of the aniline, formic acid, and the solid acid catalyst is stirred at 50-60°C. This procedure is applicable to anilines bearing both electron-donating and electron-withdrawing groups, affording the corresponding N-formyl derivatives in high yields and with short reaction times. scispace.com

The use of acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride, is another well-established method for N-formylation. jetir.org This reagent is highly reactive and can formylate a wide variety of amines, including aromatic ones, under mild conditions. nih.gov

Table 2: Comparison of N-Formylation Methods for Aniline Derivatives

| Method | Formylating Agent | Catalyst / Conditions | Substrate Scope | Typical Yields | Reference |

| Manganese-Catalyzed | Oxalic Acid Dihydrate | MnCl₂·4H₂O, DMF, 130°C | Substituted Anilines | 65-98% | nih.gov |

| Solid Acid Catalysis | Formic Acid | Silica Sulfuric Acid, 50-60°C, Solvent-free | Substituted Anilines | 90-98% | scispace.com |

| Acetic Formic Anhydride | Formic Acid / Acetic Anhydride | In situ generation | Aromatic and Aliphatic Amines | 97-100% | nih.gov |

| Ammonium (B1175870) Formate | Ammonium Formate | Neat or in solvent | Secondary Amines and Anilines | Good to Excellent | researchgate.net |

Derivatization to Thiourea (B124793) Analogues

Thiourea derivatives are an important class of compounds with a broad spectrum of applications. The synthesis of these analogues from aniline derivatives, including unsaturated ones, is typically straightforward. nih.gov A common and widely used method involves the reaction of an aniline with an appropriate isothiocyanate. uobabylon.edu.iq

For example, the synthesis of N-allyl-N'-phenylthiourea derivatives can be achieved by refluxing a substituted aniline with allyl isothiocyanate in a solvent such as ethanol. uobabylon.edu.iq The reaction proceeds via the nucleophilic addition of the aniline's amino group to the electrophilic carbon of the isothiocyanate. The resulting thiourea derivative often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. uobabylon.edu.iq

Another general method for preparing thioureas, particularly symmetrical ones, is the reaction of anilines with carbon disulfide. This reaction proceeds through a dithiocarbamate (B8719985) salt intermediate, which can then be treated to yield the thiourea. nih.gov Mechanochemical methods, such as ball milling, have also been employed for the synthesis of thioureas from anilines and carbon disulfide in the presence of a base like potassium hydroxide (B78521). nih.gov

The synthesis of N-acyl thiourea derivatives can be accomplished by a two-step process. First, an acid chloride is condensed with ammonium thiocyanate (B1210189) to generate an isothiocyanate in situ. This is then reacted with an amine to produce the N-acyl thiourea. nih.gov

Table 3: Synthesis of Thiourea Derivatives from Anilines

| Aniline Derivative | Reagent | Conditions | Product Type | Yield (%) | Reference |

| Substituted Anilines | Allyl Isothiocyanate | Ethanol, Reflux | N-Aryl-N'-allylthiourea | 75 (for a specific example) | uobabylon.edu.iq |

| Aniline | Carbon Disulfide / KOH | Ball Milling | Symmetrical diarylthiourea | Not specified | nih.gov |

| Heterocyclic Amines | In situ generated Isothiocyanate | Anhydrous Acetone | N-Acyl thiourea | 52-73 | nih.gov |

| Aniline Derivatives | Ammonium Thiocyanate / HCl | Reflux, Solvent-free | Phenylthiourea derivatives | Not specified | neliti.com |

Spectroscopic Characterization and Structural Elucidation of 2 Prop 1 En 1 Yl Aniline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-(prop-1-en-1-yl)aniline, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the aromatic ring, the primary amine, and the propenyl side chain.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, vinylic, amine, and methyl protons. The chemical shifts (δ) are influenced by the electron-donating amino group and the anisotropic effects of the benzene (B151609) ring.

Aromatic Protons (Ar-H): The four protons on the substituted benzene ring would typically appear in the downfield region of approximately 6.6 to 7.5 ppm. Due to the ortho-substitution, these protons would exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with their neighbors.

Vinylic Protons (=CH): The two protons on the carbon-carbon double bond of the prop-1-en-1-yl group are expected to resonate in the range of 5.5 to 6.5 ppm. Their interaction would likely result in doublet of quartets or complex multiplets due to coupling with each other (vicinal coupling) and with the adjacent methyl protons (allylic coupling). The magnitude of the coupling constant between the vinylic protons (J-value) would be indicative of the alkene's geometry (cis or trans).

Amine Protons (-NH₂): The two protons of the primary amine group are anticipated to produce a broad singlet in the region of 3.5 to 4.5 ppm. The chemical shift and peak shape can be highly variable, depending on the solvent, concentration, and temperature, and the peak can be exchanged with D₂O.

Methyl Protons (-CH₃): The three protons of the methyl group would appear as a doublet in the upfield region, typically around 1.8 to 2.1 ppm, due to coupling with the adjacent vinylic proton.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Ar-H) | 6.6 - 7.5 | Multiplet (m) | Four protons with complex coupling. |

| Vinylic (=CH) | 5.5 - 6.5 | Multiplet (m) | Two protons, geometry dependent coupling. |

| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet (br s) | Exchangeable with D₂O. |

| Methyl (-CH₃) | 1.8 - 2.1 | Doublet (d) | Coupled to one vinylic proton. |

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

Aromatic Carbons (Ar-C): The six carbons of the benzene ring would resonate in the 115 to 150 ppm range. The carbon atom bonded to the nitrogen (C-NH₂) is expected to be significantly deshielded. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of both the amino and propenyl substituents researchgate.net.

Vinylic Carbons (=C): The two sp²-hybridized carbons of the alkene group are predicted to appear in the 120 to 140 ppm region, overlapping with some of the aromatic signals.

Methyl Carbon (-CH₃): The sp³-hybridized methyl carbon is expected to produce a signal in the upfield region, typically around 15 to 20 ppm.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-NH₂) | 145 - 150 |

| Aromatic (C-alkenyl) | 130 - 140 |

| Aromatic (Ar-C) | 115 - 130 |

| Vinylic (=C) | 120 - 140 |

| Methyl (-CH₃) | 15 - 20 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound would display characteristic bands for the amine, aromatic ring, and alkene moieties. wpmucdn.com

N-H Stretching: Primary aromatic amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-H Stretching: Aromatic and vinylic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹. vscht.cz

C=C Stretching: Two distinct absorptions are expected in the 1500-1680 cm⁻¹ region. The aromatic C=C ring stretching vibrations typically produce sharp bands around 1500-1600 cm⁻¹. The C=C stretching of the propenyl group is expected around 1640-1680 cm⁻¹. vscht.cz

N-H Bending: The scissoring vibration of the primary amine group usually gives rise to a band in the 1580-1650 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is typically observed in the 1250-1335 cm⁻¹ range. orgchemboulder.com

C-H Out-of-Plane Bending: Strong absorptions in the 700-900 cm⁻¹ region can often provide information about the substitution pattern on the benzene ring. For an ortho-disubstituted ring, a strong band is typically observed around 730-770 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic/Vinylic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |

| Alkene C=C Stretch | 1640 - 1680 | Medium-Weak |

| N-H Bend | 1580 - 1650 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

| Aromatic C-N Stretch | 1250 - 1335 | Strong |

| Aromatic C-H Out-of-Plane Bend | 730 - 770 | Strong |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems. Aniline (B41778) itself exhibits characteristic absorption bands. researchgate.net The presence of the conjugated prop-1-en-1-yl group at the ortho position is expected to influence the position and intensity of these bands.

The aniline chromophore typically displays a strong primary band around 230-240 nm and a weaker secondary band around 280-290 nm, both arising from π → π* transitions within the benzene ring. The introduction of the propenyl group extends the conjugated π-system. This extension of conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) and an increase in their intensity (hyperchromic effect). shimadzu.com Therefore, this compound is expected to absorb light at slightly longer wavelengths compared to unsubstituted aniline. slideshare.net

| Transition Type | Predicted λmax (nm) | Notes |

|---|---|---|

| π → π* (Primary Band) | > 240 | Expected bathochromic shift from aniline (~235 nm). |

| π → π* (Secondary Band) | > 285 | Expected bathochromic shift from aniline (~280 nm). |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₁N), the molecular weight is 133.19 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the most intense peak corresponding to the intact molecule is the molecular ion peak (M⁺). Due to the presence of a single nitrogen atom, this peak will have an odd m/z value, consistent with the nitrogen rule. whitman.edu The predicted exact mass is 133.0891 Da, which can be confirmed by HRMS. nih.gov

The fragmentation pattern provides structural information. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom to form a stable [M-1]⁺ ion. whitman.edu Other likely fragmentations for this compound would involve the propenyl side chain, such as the loss of a methyl radical (•CH₃) to give an [M-15]⁺ fragment or cleavage of the bond between the ring and the side chain. Fragmentation of the aniline ring itself can lead to the loss of HCN, producing characteristic ions. acs.org

| Predicted m/z | Ion | Fragment Lost |

|---|---|---|

| 133 | [C₉H₁₁N]⁺ (M⁺) | - |

| 132 | [C₉H₁₀N]⁺ | •H |

| 118 | [C₈H₈N]⁺ | •CH₃ |

Single-Crystal X-ray Diffraction Studies for Precise Molecular Structure Elucidation

While spectroscopic methods provide valuable information about connectivity and functional groups, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural data.

An X-ray diffraction study would yield:

Unambiguous Molecular Structure: Confirmation of the atomic connectivity and the geometry (cis/trans) of the propenyl double bond.

Precise Bond Lengths and Angles: Highly accurate measurements of all bond lengths (e.g., C-N, C=C, C-C, C-H) and bond angles, which can offer insights into hybridization and steric strain.

Conformational Details: The dihedral angle between the plane of the benzene ring and the plane of the propenyl group, revealing any steric hindrance caused by the ortho-substitution.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, including the identification of hydrogen bonds involving the -NH₂ group and potential π-π stacking interactions between aromatic rings. researchgate.net

This technique remains the gold standard for absolute structure determination, providing a complete and precise picture of the molecule's solid-state architecture.

Reaction Mechanisms and Chemical Reactivity of 2 Prop 1 En 1 Yl Aniline Derivatives

Mechanistic Pathways of Key Transformations

The following sections explore the detailed mechanisms governing the key reactions of 2-(prop-1-en-1-yl)aniline derivatives, from radical-initiated cyclizations to enzyme-mediated oxidations and cycloadditions.

Radical ipso-cyclization is a powerful strategy for constructing quaternary carbon-containing spirocycles from aniline (B41778) derivatives. rsc.orgnih.gov While research on this compound itself is specific, the mechanism can be understood from studies on analogous N-alkenyl and N-alkynyl anilines. nih.govnih.gov This type of reaction proceeds through a cascade of radical-mediated steps.

The general mechanism for related substrates, such as N-propargyl benzamides, involves several key stages:

Radical Generation: The reaction is initiated by the formation of a radical. In the case of vinyl radicals, this can be generated by the addition of a tributyltin radical to an alkyne moiety. nih.gov

Ipso-Cyclization: The generated radical attacks the ipso-carbon of the aromatic ring (the carbon atom to which the substituent is attached). rsc.org This step is in contrast to ortho-cyclization, which attacks an adjacent, hydrogen-bearing carbon. rsc.org Computational studies suggest that radicals favor ipso-cyclization via homolytic aromatic substitution (HAS), whereas cationic intermediates tend to undergo ortho-cyclization through electrophilic aromatic substitution (EAS). rsc.org

Fragmentation and Rearrangement: Following ipso-cyclization, the resulting intermediate can undergo fragmentation and subsequent cyclization or rearrangement steps to yield the final product, often a complex heterocyclic structure like a β-aryl-γ-lactam. nih.gov

In the context of N-tosyl-N-(prop-2-yn-1-yl)aniline, a related compound, a ZnBr₂/Oxone-mediated system has been shown to proceed regioselectively through a radical ipso-cyclization pathway to form 1-azaspiro[4.5]deca-3,6,9-trien-8-ones. rsc.orgnih.gov This radical pathway offers broader functional group tolerance compared to electrophilic ipso-cyclization methods. nih.gov

The oxidative formylation of aniline derivatives can be achieved using visible light and molecular oxygen, often without an external photosensitizer. rsc.org Studies on N-alkyl-N-(prop-2-yn-1-yl)anilines show that the starting material and the formylated product can themselves act as photosensitizers. rsc.org The mechanism involves both Type I and Type II photosensitized oxidation pathways. nih.govcuny.edu

Photosensitization Pathways:

Type I Pathway: In this mechanism, the excited photosensitizer interacts directly with a substrate molecule, leading to hydrogen atom or electron transfer. This generates radical ions or neutral radicals. cuny.edu The formation of a superoxide (B77818) anion radical (O₂˙⁻) can occur when the radical anion of the photosensitizer donates an electron to molecular oxygen (O₂). nih.govcuny.edu

Type II Pathway: This pathway involves the transfer of energy from the excited triplet state of the photosensitizer directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.govnih.gov

In the oxidative formylation of aniline derivatives, both singlet oxygen and superoxide radicals play crucial roles. rsc.org The process is initiated when the aniline derivative absorbs light, gets excited, and then transfers energy to O₂, generating ¹O₂. Simultaneously, a single electron transfer pathway can lead to the formation of O₂˙⁻. rsc.org These reactive oxygen species (ROS) then participate in the oxidation of the side chain to yield the formamide (B127407) product.

| Reactive Oxygen Species | Generation Mechanism | Role in Oxidative Formylation |

| **Singlet Oxygen (¹O₂) ** | Energy transfer from excited photosensitizer to ³O₂ (Type II) nih.gov | Key oxidant in reactions like [2+2] cycloadditions and ene reactions. nih.gov |

| Superoxide (O₂˙⁻) | Electron transfer from photosensitizer radical anion to O₂ (Type I) cuny.edu | Participates in radical reactions and can be a precursor to other ROS. cuny.edu |

Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of substrates, including phenols and aromatic amines, using molecular oxygen as the oxidant. mdpi.commdpi.com The catalytic cycle involves the formation of substrate radicals at the expense of molecular oxygen, which is reduced to water. mdpi.commdpi.com

Investigations into the laccase-catalyzed oxidation of aromatic amines, including the regioisomer (E)-4-(prop-1-en-1-yl)aniline, have been performed using laccase from Trametes versicolor. mdpi.comresearchgate.netnih.gov Unlike their phenolic counterparts, which often yield cyclic dimeric structures, these aromatic amines did not produce the expected products. mdpi.comnih.gov Instead, the reaction primarily resulted in the formation of complex oligomeric or polymeric products and decomposition by-products. mdpi.comnih.gov This outcome highlights a significant difference in the reactivity of radicals generated on aniline scaffolds compared to phenol (B47542) scaffolds under these biocatalytic conditions.

Cycloaddition reactions are fundamental for constructing cyclic molecular frameworks. nih.gov In a surprising discovery, the laccase-mediated oxidation of (E)-4-vinyl aniline, a close structural analog of this compound, led to an unexpected product. mdpi.com Instead of polymerization, the reaction yielded a 1,2-trans-disubstituted cyclobutane (B1203170). mdpi.comnih.gov

This transformation represents the first reported example of an enzymatically triggered [2+2] olefin cycloaddition. mdpi.comnih.gov The proposed mechanism involves the initial laccase-catalyzed one-electron oxidation of the aniline to form a radical cation. This reactive intermediate then likely undergoes a radical-cationic [2+2] cycloaddition with another molecule of the substrate to form the cyclobutane ring. mdpi.com This finding opens a new avenue for biocatalytic synthesis, demonstrating that enzymes can mediate reactions typically achieved through photochemical or metal-catalyzed methods.

Reactivity at the Aniline Moiety

The aniline moiety is a highly activated aromatic system due to the presence of the electron-donating amino group. This profoundly influences its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of this reaction are strongly governed by the substituents already present on the ring. makingmolecules.com

Directing Effects in this compound:

Amino (-NH₂) Group: The amino group is a powerful activating group and is strongly ortho, para-directing. byjus.com Its activating nature stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the aromatic π-system via resonance. chemistrysteps.com This donation of electron density increases the nucleophilicity of the ring, particularly at the positions ortho and para to the amino group, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orgchemistrysteps.com

Prop-1-en-1-yl Group: This alkyl-type group is a weak activating group and is also ortho, para-directing through an inductive effect.

In this compound, the directing effects of the two groups must be considered. The amino group's resonance effect is overwhelmingly stronger than the inductive effect of the propenyl group. Therefore, the -NH₂ group will dictate the positions of electrophilic attack.

The available positions for substitution are C4 (para to -NH₂) and C6 (ortho to -NH₂).

Position 4 (para): This position is electronically activated by the amino group and is sterically accessible.

Position 6 (ortho): This position is also electronically activated but is flanked by the amino group and the propenyl group, which may introduce some steric hindrance.

Consequently, electrophilic substitution on this compound is expected to occur predominantly at the C4 (para) position, with a smaller amount of substitution possible at the C6 (ortho) position, depending on the size of the incoming electrophile.

| Substituent Group | Activating/Deactivating | Directing Effect | Primary Mechanism |

| -NH₂ | Strongly Activating byjus.com | ortho, para byjus.com | Resonance (electron donation) chemistrysteps.com |

| -CH=CH-CH₃ | Weakly Activating | ortho, para | Inductive (electron donation) |

Nucleophilic Reactions Involving the Amine Group

The amine group (-NH₂) attached to the aromatic ring in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. quora.com This allows it to react with a variety of electrophiles. However, its nucleophilicity is attenuated compared to aliphatic amines because the lone pair can be delocalized into the benzene ring's π-system. masterorganicchemistry.com Despite this, the amine group readily participates in several fundamental reactions typical of arylamines.

Key nucleophilic reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For instance, reacting this compound with acetyl chloride would yield N-(2-(prop-1-en-1-yl)phenyl)acetamide. This transformation is often used to protect the amine group or modify its electronic properties. libretexts.org

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. However, direct alkylation can be difficult to control and may lead to overalkylation. msu.edu

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide array of functional groups onto the aromatic ring through Sandmeyer or related reactions. libretexts.org

The reactivity of the amine group is a cornerstone of aniline chemistry, enabling its use as a versatile building block in organic synthesis.

| Reaction Type | Electrophile | Product Class | Significance |

| Acylation | Acyl Halide, Anhydride | Amide | Protection of amine, modification of reactivity libretexts.org |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Formation of C-N bonds, potential for overalkylation msu.edu |

| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt | Versatile intermediate for further functionalization libretexts.org |

Reactivity at the Unsaturated (Alkenyl/Alkynyl) Moiety

The prop-1-en-1-yl substituent provides a second reactive site within the molecule, distinct from the amine group. The carbon-carbon double bond is susceptible to various addition and transformation reactions.

The alkenyl side chain of this compound derivatives can be selectively reduced through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Research on a closely related derivative, 2-(1-methylbut-2-en-1-yl)aniline, demonstrates that the double bond in the side chain can be hydrogenated to a saturated alkyl group without affecting the aromatic ring. researchgate.net

For example, the catalytic hydrogenation of 2-(1-methylbut-2-en-1-yl)aniline over a Palladium on carbon (Pd/C) catalyst in ethyl acetate (B1210297) yields 2-(1-methylbutyl)aniline in high yield. researchgate.net This selective reduction highlights the ability to modify the alkenyl moiety while preserving the core aniline structure.

| Substrate | Catalyst | Solvent | Product | Yield |

| 2-(1-methylbut-2-en-1-yl)aniline | 10% Pd/C | Ethyl Acetate | 2-(1-methylbutyl)aniline | 92% researchgate.net |

Aniline and its derivatives, including those with alkenyl substituents, can serve as monomers for the synthesis of conducting polymers like polyaniline (PANI). rsc.org The polymerization is typically an oxidative process where monomer units are coupled. Research has shown that ortho-substituted aniline derivatives, such as 2-(1-methylbut-2-en-1-yl)aniline, can be chemically polymerized. researchgate.netrsc.org

The process generally involves dissolving the monomer in an acidic solution (e.g., 1 M HCl) and adding an oxidant, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). rsc.orgrsc.org This initiates the polymerization, leading to the formation of a PANI derivative. The resulting polymers are often soluble in organic solvents and possess interesting electrical and optical properties, making them suitable for applications like chemical sensors. researchgate.netrsc.org The nature of the substituent on the aniline ring can influence the morphology and properties of the final polymer. rsc.org

| Monomer | Oxidant | Medium | Resulting Polymer | Key Finding |

| 2-(1-methylbut-2-en-1-yl)aniline | Ammonium Persulfate | 0.2 M HCl | Poly(2-(1-methylbut-2-en-1-yl)aniline) | Produces a polymer soluble in organic solvents with high sensitivity to moisture and ammonia (B1221849). researchgate.netrsc.org |

| N-(2-chloroprop-2-en-1-yl)aniline | Ammonium Persulfate | 1 M HCl | Poly[N-(2-chloroprop-2-en-1-yl)aniline] | Synthesizes a soluble N-substituted polyaniline derivative. rsc.org |

The Aza-Michael addition is a conjugate addition reaction where a nitrogen nucleophile, such as the amine group of an aniline derivative, adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.netsemanticscholar.org This reaction is a powerful method for forming carbon-nitrogen bonds and synthesizing β-amino carbonyl compounds, which are valuable intermediates in medicinal chemistry. semanticscholar.org

In this reaction, the amine group of this compound would attack the β-carbon of an unsaturated ketone. The reaction can be catalyzed by acids or bases. semanticscholar.orgnih.gov For example, the reaction between aniline and chalcone (B49325) (1,3-diphenyl-2-propen-1-one) derivatives can be carried out in the presence of potassium hydroxide (B78521) to yield substituted 1,3-diphenyl-3-(phenylamino)propan-1-ones. researchgate.net The efficiency and outcome of the reaction can be influenced by the specific substrates and catalysts used. semanticscholar.orgnih.gov

| Aniline Derivative (Nucleophile) | Unsaturated Ketone (Michael Acceptor) | Catalyst/Conditions | Product Type |

| Aniline | Chalcone | KOH / Ethanol | 1,3-diphenyl-3-(phenylamino)propan-1-one researchgate.net |

| Aniline | 2-Cyclohexen-1-one | [DBU][Lac] (Ionic Liquid) | 3-(Phenylamino)cyclohexan-1-one semanticscholar.org |

| O-alkoxyhydroxylamine | Acyclic Enone | Chiral Sc-complex | Chiral β-amino ketone nih.gov |

Polymerization Studies and Characterization of Polymeric Materials from 2 Prop 1 En 1 Yl Aniline Derivatives

Synthesis of Polyaniline Derivatives from Ortho-Alkenyl Aniline (B41778) Monomers

The creation of polyaniline derivatives from ortho-alkenyl aniline monomers, such as 2-(prop-1-en-1-yl)aniline, is a focal point of current research. These materials are synthesized through various methods, each imparting unique characteristics to the final polymer.

Oxidative Polymerization Methods in Acidic Media

The primary method for synthesizing polyaniline and its derivatives is oxidative polymerization in an acidic environment. researchgate.netkpi.uaresearchgate.net This process typically involves the use of a strong oxidizing agent, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), in an acidic aqueous medium like hydrochloric acid (HCl). researchgate.netresearchgate.netmdpi.com The mechanism begins with the formation of aniline radical cations, which then couple, most commonly at the para-position, to form dimers. researchgate.net This process of oxidation and coupling continues, leading to the growth of the polymer chain. researchgate.netresearchgate.net The reaction is generally carried out at low temperatures (around 0°C) to control the polymerization rate and ensure a more regular polymer structure. mdpi.com The resulting polymer, in its electrically conductive emeraldine (B8112657) salt form, precipitates from the solution and can be collected by filtration. researchgate.netmdpi.com

The general steps for oxidative polymerization are as follows:

Dissolution of the this compound monomer in an acidic solution (e.g., 1 M HCl).

Preparation of a separate solution of the oxidant (e.g., ammonium persulfate) in the same acidic medium.

Slow, dropwise addition of the oxidant solution to the monomer solution under constant stirring at a controlled temperature. nih.govrsc.org

Continuation of the reaction for several hours to allow for polymer chain growth.

Filtration, washing of the precipitate with the acidic solution and other solvents like petroleum ether to remove unreacted monomer and oligomers, and subsequent drying. nih.gov

Copolymerization with Co-monomers (e.g., Styrene (B11656), Divinylbenzene)

To modify and enhance the properties of poly(this compound), copolymerization with other monomers is a viable strategy. scirp.org While specific studies on the copolymerization of this compound with styrene and divinylbenzene (B73037) are not extensively detailed in the provided context, the principles of copolymerizing aniline derivatives offer a framework. For instance, copolymerization of aniline with substituted anilines has been shown to improve solubility and processability. scirp.org

In a typical suspension polymerization process involving monomers like styrene and a cross-linker such as divinylbenzene, an initiator (e.g., benzoyl peroxide) is used to form a porous copolymer network. researchgate.netiaea.org The aniline derivative could then be polymerized within the pores of this pre-formed structure. researchgate.net This approach can yield composite materials with combined properties of both polymers. The final properties of the copolymer, such as solubility and thermal stability, are often intermediate between those of the respective homopolymers and depend on the molar ratios of the co-monomers used in the feed. scirp.orgresearchgate.net

Influence of Substituents on Polymerization Characteristics and Resulting Polymer Properties

The presence of substituents on the aniline ring, such as the ortho-alkenyl group in this compound, has a profound effect on both the polymerization process and the properties of the resulting polymer. nih.gov

Polymerization Characteristics:

Reactivity: Electron-donating groups can decrease the oxidation potential of the monomer, potentially increasing the polymerization rate. Conversely, bulky ortho-substituents can introduce steric hindrance, which may slow down the polymerization process and affect the final molecular weight of the polymer. nih.govtandfonline.com

Yield and Molecular Weight: The presence of substituents on the aniline ring generally leads to a reduction in the yield and degree of polymerization compared to unsubstituted aniline.

Resulting Polymer Properties:

Solubility: A significant advantage of introducing substituents is the improved solubility of the resulting polymers in common organic solvents. researchgate.netnih.gov The bulky groups weaken the strong interchain interactions that make unsubstituted polyaniline poorly soluble. researchgate.net

Electrical Conductivity: Substituents often lead to a decrease in electrical conductivity. This is attributed to the loss of planarity in the polymer chain due to steric effects, which reduces the conjugation length and hinders charge transport. niscpr.res.in

Thermal Stability: The thermal stability of substituted polyanilines is typically lower than that of unsubstituted polyaniline.

Optical Properties: The introduction of substituents can cause a hypsochromic (blue) shift in the absorption maxima in the electronic spectra. nih.gov This is due to the steric effect of the bulky groups, which increases the torsion angle between the aromatic rings and decreases the degree of conjugation. nih.gov

| Property | Influence of Ortho-Alkenyl Substituent | Reference |

| Solubility | Generally Increased | nih.gov |

| Electrical Conductivity | Generally Decreased | niscpr.res.in |

| Yield & Molecular Weight | Generally Decreased | |

| Thermal Stability | Generally Decreased | |

| Absorption Maxima | Hypsochromic (Blue) Shift | nih.gov |

Advanced Characterization of Resulting Polymers

A thorough characterization is essential to understand the structure-property relationships of the synthesized polymers. This involves a combination of spectroscopic and microscopic techniques.

Comprehensive Structural Analysis through Elemental and Spectroscopic Methods

The chemical structure and composition of poly(this compound) and its copolymers are confirmed using a suite of analytical techniques. nih.govrsc.orgrsc.org

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N), which helps to confirm the successful incorporation of the substituted monomer units into the polymer chain. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups and bonding structures within the polymer. Key absorption bands for polyaniline derivatives include those corresponding to the quinonoid and benzenoid ring vibrations, C-N stretching, and C-H bending modes. tandfonline.comnih.govresearchgate.net The presence of bands related to the prop-1-en-1-yl group would confirm its incorporation. The ratio of the intensities of the quinonoid to benzenoid bands can provide information about the oxidation state of the polymer. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the polymers, especially since the substituents often render them soluble. nih.govrsc.org The spectra can confirm the connectivity of the monomer units and the structure of the substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the polymer, which are related to its conjugation and oxidation state. nih.gov Polyaniline derivatives typically show two main absorption bands corresponding to the π-π* transition of the benzenoid rings and the exciton (B1674681) transition of the quinonoid rings. nih.gov

| Technique | Information Obtained |

| Elemental Analysis | Elemental composition (C, H, N) |

| FTIR Spectroscopy | Functional groups, oxidation state, bonding |

| NMR Spectroscopy | Detailed chemical structure and connectivity |

| UV-Vis Spectroscopy | Electronic transitions, conjugation, oxidation state |

Morphological Studies via Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a critical technique for investigating the surface topography and morphology of the synthesized polymers. researchgate.net The morphology of polyaniline and its derivatives is highly dependent on the synthesis conditions. mdpi.comunesp.br

Studies on various substituted polyanilines have revealed a range of morphologies, including:

Nanofibers and Nanotubes: Often observed in standard polyaniline synthesis. mdpi.comunesp.br

Globular or Spherical Structures: Common for ortho-substituted derivatives. nih.govymerdigital.com

Heterogeneous Hierarchical Structures: The morphology can change from hierarchical to spherical depending on the specific substituent on the aniline monomer. nih.govrsc.org

Porous Structures: The introduction of substituents can lead to the formation of porous films with a large surface area, which is beneficial for applications like sensors. researchgate.netlettersonmaterials.com

The morphology of poly(this compound) would likely exhibit a globular or porous structure, a deviation from the more fibrillar nature of unsubstituted polyaniline, due to the steric influence of the ortho-alkenyl group. nih.govjchps.com This change in surface structure can significantly impact the material's properties and potential applications. lettersonmaterials.comresearchgate.net

Thermal Stability Analysis through Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of polymeric materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The thermal degradation of polyaniline and its derivatives typically occurs in multiple stages, reflecting the complexity of the polymer structure.

Studies on the thermal stability of polyaniline derivatives have shown that the introduction of substituents on the aniline ring can influence the degradation profile. For instance, vinyl-substituted polyaniline derivatives have been reported to exhibit higher thermal stability compared to their allyl-substituted counterparts. This enhanced stability is likely due to the potential for more extensive cross-linking within the polymer structure.

Interactive Data Table: Representative TGA Data for Polyaniline Nanofibers

| Temperature (°C) | Weight Loss (%) | Decomposition Stage |

| < 330 | Minimal | Initial moisture loss |

| 330 - 500 | Significant | Main polymer chain decomposition |

| 500 - 700 | Gradual | Further decomposition to carbonaceous residue |

| > 700 | Stable | Char residue |

Note: This data is representative of polyaniline and serves as an estimate for the thermal behavior of its derivatives.

Polymer Analogous Reactions and Functionalization

Polymer analogous reactions are chemical modifications of a pre-existing polymer that occur without altering the degree of polymerization. This approach allows for the introduction of new functional groups and the synthesis of novel polymer architectures from a parent polymer backbone.

Intramolecular Cyclization for the Synthesis of Novel Polyindoles

A significant polymer analogous reaction involving derivatives of poly(this compound) is intramolecular cyclization to form novel polyindoles. This transformation leverages the strategically placed prop-1-en-1-yl substituent on the aniline ring to facilitate the formation of a new heterocyclic ring system along the polymer chain.

The conversion of 2-alkenylanilines into indoles is a well-established synthetic route in organic chemistry, and this principle has been extended to polymeric systems. mdpi.com Research has demonstrated that the intramolecular cyclization of 2-alkenylaniline units within a polymer chain can be induced through various catalytic methods. mdpi.com

One proposed mechanism for this transformation involves an initial oxidation of the alkene moiety to form an epoxide intermediate. mdpi.com This is followed by an acid-catalyzed intramolecular cyclization, where the nitrogen atom of the aniline unit acts as a nucleophile, attacking the epoxide. The final step is a dehydration (elimination of water) to yield the stable indole (B1671886) ring. mdpi.com

Alternative methods for this cyclization include the use of transition metal catalysts or other mediating reagents to promote the C-N bond formation. mdpi.com The choice of catalyst and reaction conditions, such as temperature and solvent, can significantly influence the efficiency and success of the cyclization reaction. The resulting polyindole structures possess a unique combination of the properties of the original polyaniline backbone and the newly formed indole moieties, opening avenues for new applications in materials science and electronics.

Applications and Functional Materials Derived from 2 Prop 1 En 1 Yl Aniline Systems

Utilization as Ligands in Catalysis

The presence of both a nitrogen atom and a carbon-carbon double bond in 2-(prop-1-en-1-yl)aniline allows it to act as a bidentate ligand, coordinating with metal centers through the nitrogen lone pair and the π-electrons of the vinyl group. This chelation can stabilize the metal center and influence the catalytic activity of the resulting complex.

While direct studies on this compound complexes with copper and nickel are not extensively documented, the broader class of 2-vinylanilines has been explored in transition metal catalysis. These ligands can readily form stable complexes with various transition metals, including copper. researchgate.net The resulting metal complexes can facilitate a variety of organic transformations. For instance, a cooperative catalytic system involving copper(I) iodide and a secondary amine has been shown to be effective in the synthesis of 2-substituted quinolines from 2-aminobenzaldehydes and terminal alkynes. organic-chemistry.org This suggests that copper complexes of this compound could potentially catalyze similar cyclization and coupling reactions.

In the context of nickel catalysis, ligands containing both amine and olefin functionalities are of interest for polymerization and cross-coupling reactions. The electronic properties of the aniline (B41778) ring and the steric environment around the nickel center, influenced by the propenyl group, would be critical in determining the catalytic performance.

The formation of coordination compounds with this compound and related vinylaniline derivatives has been investigated with various transition metals, particularly palladium. nih.govnih.gov These complexes often exhibit a square planar geometry, with the vinylaniline acting as a bidentate ligand. researchgate.net The interaction between the metal and the vinyl group is a key feature of these complexes.

For example, palladium(II) complexes with bidentate ligands containing a pyridine (B92270) and a triazole moiety have been synthesized and characterized, demonstrating the facility with which such chelates form. nih.gov Similarly, palladium(II) complexes of substituted salicylaldehydes have been prepared and their biological profiles investigated. nih.gov While not direct analogues, these studies highlight the versatility of substituted anilines in forming stable coordination complexes. The synthesis of palladium(II) complexes with N,N'-bidentate N-methyl-N-(pyridin-2-ylmethyl)aniline derivatives further underscores the potential for creating well-defined metal complexes with aniline-based ligands for applications in polymerization catalysis. researchgate.net

Table 1: Examples of Metal Complexes with Related Ligand Systems

| Metal Center | Ligand Type | Application/Finding |

| Copper(I) | 2-Aminobenzaldehyde (B1207257) derivative | Catalyzes the synthesis of 2-substituted quinolines organic-chemistry.org |

| Palladium(II) | 2-Pyridyl-1,2,3-triazole | Formation of stable bis-bidentate complexes nih.gov |

| Palladium(II) | Substituted Salicylaldehydes | Biologically active coordination compounds nih.gov |

| Palladium(II) | N-methyl-N-(pyridin-2-ylmethyl)aniline | Catalyzes methyl methacrylate (B99206) polymerization researchgate.net |

Development of Chemical Sensor Technologies

Polymers derived from aniline and its substituted analogues, collectively known as polyanilines (PANIs), are renowned for their electrical conductivity and environmental sensitivity, making them excellent candidates for chemical sensor applications. The polymerization of this compound is expected to yield a polymer with sensing capabilities for humidity and ammonia (B1221849), analogous to other substituted polyanilines. nih.govrsc.org

Thin films of polyaniline derivatives can exhibit significant changes in their electrical resistance or capacitance in response to varying humidity levels. mdpi.comnih.gov This is attributed to the interaction of water molecules with the polymer backbone, which affects the charge transport properties. For a polymer derived from a related compound, 2-(1-methylbut-2-en-1-yl)aniline, high sensitivity to moisture has been demonstrated. nih.govrsc.org

The sensing mechanism in PANI-based humidity sensors often involves the physical adsorption of water molecules onto the polymer surface and subsequent protonation of the imine nitrogen atoms in the polymer chain. This protonation increases the number of charge carriers, leading to a decrease in resistance. The hydrophilic nature of the amine groups in the polymer backbone facilitates this interaction with water molecules.

Table 2: Humidity Sensing Performance of a Related Polyaniline Derivative Film

| Analyte | Sensing Material | Response Time | Recovery Time |

| Humidity | Poly(2-(1-methylbut-2-en-1-yl)aniline) | Fast | Relatively slow |

Data inferred from studies on analogous polyaniline derivatives. nih.govrsc.org

Polyaniline and its derivatives are particularly well-suited for the detection of ammonia gas. nih.govmdpi.com The sensing mechanism is based on the de-doping of the conductive emeraldine (B8112657) salt form of the polymer upon exposure to alkaline ammonia gas. nih.gov This de-doping process leads to a significant increase in the electrical resistance of the polymer film, which can be easily measured. The reaction is reversible, allowing for the sensor to be reused.

Studies on polymers synthesized from ortho-substituted anilines, such as 2-(1-methylbut-2-en-1-yl)aniline, have shown high sensitivity to ammonia. nih.govrsc.org The presence of the substituent on the aniline ring can influence the morphology and electronic properties of the resulting polymer, which in turn affects its sensing performance. For instance, the substituent can alter the polymer's porosity and surface area, which are crucial for gas diffusion and interaction.

Table 3: Ammonia Sensing Performance of a Related Polyaniline Derivative Film

| Analyte | Sensing Material | Detection Principle |

| Ammonia | Poly(2-(1-methylbut-2-en-1-yl)aniline) | Change in electrical resistance (de-doping) |

Data inferred from studies on analogous polyaniline derivatives. nih.govrsc.org

Optoelectronic Materials Applications

Conjugated polymers, including those derived from aniline, possess unique optical and electronic properties that make them suitable for a variety of optoelectronic applications. mdpi.com These applications include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and electrochromic devices. The optoelectronic properties of these polymers are dictated by their electronic band structure, which can be tuned by modifying the chemical structure of the monomer.

While specific studies on the optoelectronic applications of poly(this compound) are limited, the introduction of a propenyl group onto the aniline ring is expected to influence the polymer's conjugation length and, consequently, its absorption and emission spectra. The vinyl group could potentially be used for further functionalization or cross-linking, which can enhance the stability and processability of the material for device fabrication. The development of novel nanoheterostructures, such as those involving poly(9-vinylcarbazole) and graphene, highlights the potential for creating advanced materials with tailored optoelectronic properties for photovoltaic applications. biointerfaceresearch.com

Table 4: Potential Optoelectronic Applications of Substituted Polyanilines

| Application | Key Property | Potential Advantage of this compound Polymer |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence | Tunable emission color via modification of the propenyl group |

| Organic Photovoltaics (OPVs) | Light absorption, charge transport | Modified band gap for broader solar spectrum absorption |

| Electrochromic Devices | Reversible color change with applied voltage | Potential for new color states and faster switching times |

Photoconductivity in Polymeric Indole (B1671886) Systems

The development of novel photoconductive polymers is a significant area of materials science, with applications in various optoelectronic devices. mdpi.com Polyindole and its derivatives have garnered attention due to their inherent photoluminescence and photoconductivity. mdpi.com The synthesis of new forms of polyindoles from highly soluble polyaniline (PANI) derivatives through polymer-analogous conversion presents a promising route to these materials. mdpi.com

A key synthetic strategy involves the intramolecular cyclization of polyaniline derivatives. For instance, poly(2-ethyl-3-methylindole) (MPIn) has been successfully synthesized by the intramolecular cyclization of poly(2-(2-chloro-1-methylbut-2-en-1-yl)aniline). mdpi.com This process highlights the potential of using ortho-substituted anilines as precursors for creating polyindole systems. The resulting polyindole chain incorporates a nitrogen atom, which significantly influences its physicochemical properties. mdpi.com

The optoelectronic characteristics of these polyindole systems are of particular interest. The electronic spectrum of MPIn, for example, displays a single absorption maximum at 269 nm, which is a characteristic feature of the polyindole series. mdpi.comnih.gov Furthermore, these polymers exhibit photoluminescence, with emission peaks for MPIn centered around 520 nm. mdpi.comnih.gov The presence of photoluminescence is a prerequisite for observing photoconductivity, which is the increase in electrical conductivity upon exposure to light. mdpi.com

The photoconductive properties of thin films of these polyindole derivatives have been investigated by measuring their current-voltage characteristics under ultraviolet radiation. mdpi.comnih.gov The ability to form thin films is crucial for the fabrication of electronic devices. rsc.org Research has demonstrated that thin films of MPIn can be utilized as a transport layer in phototransistors. mdpi.comnih.gov The performance of such devices is evaluated by parameters like quantum efficiency and charge carrier mobility. mdpi.comnih.gov

While direct studies on polyindoles derived specifically from this compound are not detailed in the provided search results, the principles established with structurally similar ortho-alkenyl anilines suggest a strong potential for this compound to serve as a valuable monomer in the synthesis of novel photoconductive polymers. The prop-1-en-1-yl substituent offers a reactive site for polymerization and subsequent cyclization to form the desirable indole structures within the polymer backbone.

Table 1: Optoelectronic Properties of a Representative Polyindole System (MPIn)

| Property | Value | Reference |

| Absorption Maximum (λmax) | 269 nm | mdpi.comnih.gov |

| Emission Peak | ~520 nm | mdpi.comnih.gov |

| Application | Transport layer in phototransistors | mdpi.comnih.gov |

Other Emerging Applications of Derived Compounds

The versatility of the aniline and indole moieties suggests that derivatives of this compound could find applications in a variety of other fields. nbinno.comopenmedicinalchemistryjournal.com Research into polyaniline and its derivatives is continuously uncovering new capabilities and applications. nbinno.com

One significant area of research is the use of polyaniline derivatives in environmental applications. nbinno.com These materials have shown potential for the adsorption of pollutants from wastewater and as sensing materials for environmental contaminants. nbinno.com The development of sensors based on polyaniline derivatives is a field of current interest, with applications in detecting gases like ammonia and monitoring humidity. rsc.org The electrical properties of these polymers are sensitive to their environment, making them suitable for sensor applications. rsc.org

Furthermore, the modification of the polyaniline structure can lead to materials with improved processability and enhanced electrochemical stability, which is beneficial for applications in flexible electronics and advanced energy storage systems. nbinno.com

Indole derivatives, which can be synthesized from precursors like this compound, are also a class of compounds with a wide range of applications. openmedicinalchemistryjournal.com They are important in medicinal chemistry and are also used in the development of copolymers and corrosion inhibitors. openmedicinalchemistryjournal.comdergipark.org.tr In materials science, indole derivatives have been investigated for their use in organic solar cells. openmedicinalchemistryjournal.com

The food industry is another area where polyaniline-based polymers are finding emerging applications. mdpi.comsemanticscholar.org Their antioxidant and antimicrobial properties are being explored for active food packaging, and their conductivity makes them suitable for use in food freshness indicators and electronic noses. mdpi.comsemanticscholar.org

While specific applications for derivatives of this compound are not explicitly detailed in the search results, the broad spectrum of applications for related polyaniline and indole derivatives suggests promising avenues for future research and development of materials derived from this compound.

Future Research Directions and Perspectives for 2 Prop 1 En 1 Yl Aniline

Development of Novel and Sustainable Synthetic Routes

The synthesis of aniline (B41778) and its derivatives has traditionally relied on methods such as the reduction of nitroarenes or Friedel-Crafts reactions, which often involve harsh conditions, stoichiometric reagents, and generate significant waste, resulting in poor atom economy. nih.govrsc.org The future of synthesizing 2-(prop-1-en-1-yl)aniline and related compounds lies in the adoption of green and sustainable chemistry principles.

Promising avenues include biocatalysis, which utilizes enzymes to perform chemical transformations under mild, aqueous conditions. researchgate.net Engineered enzymes, such as nitroreductases and flavin-dependent variants, have shown considerable promise for the synthesis of substituted anilines, offering high chemoselectivity and reduced environmental impact. uwtsd.ac.uknih.govacs.orgresearchgate.net Another green approach is photocatalysis, where visible light, in conjunction with catalysts like doped titanium dioxide, can drive the synthesis, providing an environmentally benign alternative to traditional high-temperature methods. kau.edu.sarsc.org

Furthermore, research into catalyst- and additive-free synthesis methods, as well as the implementation of continuous flow reactors, could significantly enhance the efficiency, safety, and scalability of aniline derivative production. nih.govnih.govresearchgate.net These modern approaches stand in stark contrast to classical methods, offering pathways with higher atom economy and lower energy consumption.

Table 1: Comparison of Synthetic Strategies for Aniline Derivatives

| Feature | Traditional Methods (e.g., Nitroarene Reduction) | Emerging Sustainable Methods |

|---|---|---|

| Reaction Conditions | High temperature/pressure, harsh acids | Room temperature/pressure, aqueous media |

| Catalyst/Reagents | Stoichiometric metal reductants (Fe, Sn), H₂ gas with precious metals | Biocatalysts (enzymes), photocatalysts, organocatalysts |

| Atom Economy | Often low due to byproducts (e.g., metal oxides) rsc.org | High, with water often being the only byproduct |

| Environmental Impact | High, significant waste generation | Low, biodegradable catalysts, use of renewable resources |

| Selectivity | Can be low, requiring protecting groups | High chemo-, regio-, and stereoselectivity |

Application of Advanced Characterization Techniques for Deeper Understanding

A comprehensive understanding of the structural, electronic, and dynamic properties of this compound is fundamental to unlocking its full potential. While standard techniques like NMR and IR spectroscopy provide basic structural information, advanced characterization methods can offer much deeper insights.

Femtosecond time-resolved spectroscopy, for instance, can be employed to investigate the ultrafast electronic relaxation dynamics of the molecule upon photoexcitation. nih.govepa.gov This is crucial for applications in photochemistry and materials science. For polymeric materials derived from this compound, solid-state NMR spectroscopy can elucidate details about the polymer's structure, packing, and molecular dynamics in the solid state, which are inaccessible through solution-state NMR. sciprofiles.commdpi.com

Moreover, the use of in-situ spectroscopic techniques, such as Raman spectroelectrochemistry, allows for the real-time monitoring of reactions involving this compound. mdpi.comacs.org This provides invaluable data for elucidating complex reaction mechanisms, identifying transient intermediates, and understanding the role of catalysts.

Table 2: Advanced Characterization Techniques and Potential Insights for this compound

| Technique | Information Gained | Potential Application Area |

|---|---|---|

| Femtosecond Spectroscopy | Ultrafast electronic decay pathways, excited-state dynamics nih.gov | Photochemistry, Organic Electronics |

| Solid-State NMR | Conformation, packing, and dynamics in polymers/solid materials mdpi.com | Materials Science, Polymer Chemistry |

| ***In-situ* Raman/IR** | Real-time monitoring of reaction intermediates and kinetics mdpi.com | Mechanistic Studies, Process Optimization |

| Circular Dichroism (CD) | Chiral recognition and conformation of derivatives | Asymmetric Catalysis, Medicinal Chemistry |

| Spectroelectrochemistry | Electronic structure changes upon redox events | Electrochemistry, Sensor Development |

Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights

The bifunctional nature of this compound, with its nucleophilic amine and reactive alkenyl group, makes it a valuable precursor for synthesizing nitrogen-containing heterocycles like indoles and quinolines. researchgate.netorganic-chemistry.org However, its full reactive potential is far from exhausted.

Future research should focus on exploring novel transformations. For example, transition-metal-catalyzed C-H activation at either the vinyl group or the aromatic ring could open pathways to more complex, functionalized molecules. uva.nl Novel cycloaddition reactions, beyond those already known, could be investigated to construct new heterocyclic systems. The development of organocatalytic and photocatalytic methods for its transformation represents a particularly exciting frontier, offering mild and selective reaction conditions. researchgate.nethelsinki.fi

Alongside the discovery of new reactions, there is a critical need for detailed mechanistic studies of both new and established transformations. Modern mechanistic investigations, combining kinetic analysis, isotopic labeling, in-situ spectroscopy, and computational modeling, can resolve long-standing questions, such as the precise mechanism of the Skraup-Doebner-Von Miller quinoline (B57606) synthesis, and enable the rational optimization of reaction conditions for improved yields and selectivity. acs.orgnih.gov

Table 3: Potential Unexplored Reactions for this compound

| Reaction Type | Potential Catalyst System | Potential Product Class |

|---|---|---|

| Aryl C-H Amination | Palladium or Copper Catalysis | Substituted Diaminobenzenes |

| [4+2] Cycloaddition | Lewis Acid or Organocatalyst | Tetrahydroquinoline Derivatives |

| Vinyl C-H Functionalization | Rhodium or Ruthenium Catalysis | Functionalized Quinolines/Indoles |

| Photocatalytic Cyclization | Organic Dye/Transition Metal Photosensitizer | Complex N-Heterocycles helsinki.fi |

| Asymmetric Hydrogenation | Chiral Transition Metal Complex | Chiral Propylaniline Derivatives |

Rational Design and Synthesis of Advanced Functional Materials with Tailored Properties

The unique structure of this compound makes it an attractive building block for the creation of advanced functional materials. The presence of both an aniline moiety and a polymerizable vinyl group allows it to serve as a versatile monomer.

Future work could focus on the synthesis of novel polymers and copolymers. rsc.orgrsc.org These materials could possess interesting electronic, optical, or sensory properties. For instance, polyaniline and its derivatives are known for their conductivity and are used in various applications, including sensors and anti-corrosion coatings. mdpi.com The specific substitutions on this compound could be used to tune these properties.